4-Isopropenyl-o-xylene
Overview
Description
4-Isopropenyl-o-xylene: , also known as 1,2-dimethyl-4-(prop-1-en-2-yl)benzene, is an aromatic hydrocarbon with the molecular formula C11H14. This compound is a derivative of xylene, characterized by the presence of an isopropenyl group attached to the benzene ring. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropenyl-o-xylene can be synthesized through several methods. One common approach involves the alkylation of o-xylene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, this compound is produced through a continuous-flow process. This method involves the controlled addition of reactants and catalysts in a flow reactor, allowing for precise control over reaction conditions and improved yield. The continuous-flow process is advantageous for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropenyl-o-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isopropenyl group to an isopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Products include 4-isopropenylbenzyl alcohol, 4-isopropenylbenzaldehyde, and 4-isopropenylbenzoic acid.
Reduction: The major product is 4-isopropyl-o-xylene.
Substitution: Products vary depending on the substituent introduced, such as 4-isopropenyl-2-chloroxylene.
Scientific Research Applications
4-Isopropenyl-o-xylene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropenyl-o-xylene involves its interaction with molecular targets such as enzymes and receptors. The isopropenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
p-Cymene: Similar in structure but with the isopropenyl group in the para position.
m-Cymene: Similar in structure but with the isopropenyl group in the meta position.
4-Isopropyl-o-xylene: Similar but with an isopropyl group instead of an isopropenyl group.
Uniqueness: 4-Isopropenyl-o-xylene is unique due to the presence of the isopropenyl group, which imparts distinct chemical reactivity and physical properties compared to its isomers and other related compounds. This uniqueness makes it valuable for specific industrial and research applications .
Properties
IUPAC Name |
1,2-dimethyl-4-prop-1-en-2-ylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8(2)11-6-5-9(3)10(4)7-11/h5-7H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYYLSXKMCPJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051826 | |
Record name | 1,2-Dimethyl-4-(1-methylethenyl)-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18908-16-2 | |
Record name | 4-Isopropenyl-o-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC87580 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethyl-4-(1-methylethenyl)-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ISOPROPENYL-O-XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9A2L38802 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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